molecular formula C15H13ClO3 B6401341 4-Chloro-2-(2-methoxy-5-methylphenyl)benzoic acid, 95% CAS No. 1261997-45-8

4-Chloro-2-(2-methoxy-5-methylphenyl)benzoic acid, 95%

Cat. No. B6401341
CAS RN: 1261997-45-8
M. Wt: 276.71 g/mol
InChI Key: AEZBKDLLARFCNJ-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-methoxy-5-methylphenyl)benzoic acid, 95% (abbreviated as 4C2MMPB), is a compound used in a variety of scientific research applications due to its unique chemical structure and properties. This compound has been used in the synthesis of various compounds, as well as in the study of its biochemical and physiological effects.

Scientific Research Applications

4-Chloro-2-(2-methoxy-5-methylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications, including in the synthesis of other compounds, such as 4-chloro-3-methylbenzoic acid, as well as in the study of its biochemical and physiological effects. 4-Chloro-2-(2-methoxy-5-methylphenyl)benzoic acid, 95% has also been used in the study of the mechanism of action of various drugs, as well as in the study of the biochemical and physiological effects of various drugs.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-methoxy-5-methylphenyl)benzoic acid, 95% is not yet fully understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 may lead to the reduction of inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-(2-methoxy-5-methylphenyl)benzoic acid, 95% have not been well studied. However, it has been suggested that 4-Chloro-2-(2-methoxy-5-methylphenyl)benzoic acid, 95% may have anti-inflammatory and analgesic effects due to its ability to inhibit the enzyme COX-2. In addition, 4-Chloro-2-(2-methoxy-5-methylphenyl)benzoic acid, 95% has been shown to have antioxidant and anti-cancer effects in some studies.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Chloro-2-(2-methoxy-5-methylphenyl)benzoic acid, 95% in laboratory experiments include its low cost, availability, and ease of synthesis. In addition, 4-Chloro-2-(2-methoxy-5-methylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects, making it a useful compound for studying the mechanism of action of various drugs. However, there are some limitations to using 4-Chloro-2-(2-methoxy-5-methylphenyl)benzoic acid, 95% in laboratory experiments. For example, the effects of 4-Chloro-2-(2-methoxy-5-methylphenyl)benzoic acid, 95% on humans have not been well studied, and its potential side effects are unknown.

Future Directions

The potential of 4-Chloro-2-(2-methoxy-5-methylphenyl)benzoic acid, 95% as a therapeutic agent has yet to be fully explored. Future studies should focus on the effects of 4-Chloro-2-(2-methoxy-5-methylphenyl)benzoic acid, 95% on humans, as well as its potential side effects. In addition, further research should be done to better understand the mechanism of action of 4-Chloro-2-(2-methoxy-5-methylphenyl)benzoic acid, 95% and its effects on various biochemical and physiological processes. Finally, further studies should be done to explore the potential of 4-Chloro-2-(2-methoxy-5-methylphenyl)benzoic acid, 95% as an anti-cancer and anti-inflammatory agent.

Synthesis Methods

4-Chloro-2-(2-methoxy-5-methylphenyl)benzoic acid, 95% is synthesized by a two-step process. First, 4-chlorobenzoic acid is reacted with 2-methoxy-5-methylphenol in the presence of a base, such as sodium hydroxide, to form the intermediate 4-chloro-2-(2-methoxy-5-methylphenyl)benzoic acid. This intermediate is then reacted with an acid, such as hydrochloric acid, to form the final product 4-Chloro-2-(2-methoxy-5-methylphenyl)benzoic acid, 95%.

properties

IUPAC Name

4-chloro-2-(2-methoxy-5-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-3-6-14(19-2)13(7-9)12-8-10(16)4-5-11(12)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZBKDLLARFCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689955
Record name 5-Chloro-2'-methoxy-5'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261997-45-8
Record name 5-Chloro-2'-methoxy-5'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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